DL-Isocitric acid trisodium salt hydrate

IDH enzyme kinetics Vmax substrate comparison

DL-Isocitric acid trisodium salt hydrate is the water-soluble, stabilized salt of the obligate IDH substrate. Unlike trisodium citrate, this compound guarantees strict substrate specificity for all IDH isoforms (Km 6.88–54.4 μM), enabling accurate kinetic measurements and reproducible NADPH-coupled assays at 340 nm. Supplied as crystalline hydrate with validated purity for TCA cycle research, mutant IDH inhibitor screening, metabolomic flux analysis, and food authenticity compliance testing.

Molecular Formula C6H7Na3O8
Molecular Weight 276.083
CAS No. 1313437-26-1; 1637-73-6; 4358-87-6
Cat. No. B2898266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Isocitric acid trisodium salt hydrate
CAS1313437-26-1; 1637-73-6; 4358-87-6
Molecular FormulaC6H7Na3O8
Molecular Weight276.083
Structural Identifiers
SMILESC(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+].[Na+]
InChIInChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;;1H2/q;3*+1;/p-3
InChIKeyBPEHKAXIRZOKIS-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

DL-Isocitric Acid Trisodium Salt Hydrate: Key Properties and Procurement Specifications


DL-Isocitric acid trisodium salt hydrate (CAS 1637-73-6) is the water-soluble, stabilized trisodium salt form of isocitric acid, a critical tricarboxylic acid (TCA) cycle intermediate that serves as the native substrate for isocitrate dehydrogenase (IDH) enzymes . It is supplied as a crystalline hydrate powder with typical purity specifications of ≥93% to ≥95% by titration , and is widely used as an analytical reference standard for enzymatic assays, metabolite quantification, and TCA cycle research .

Why Trisodium Citrate Cannot Replace DL-Isocitric Acid Trisodium Salt Hydrate in Enzymatic Assays


While trisodium citrate and DL-isocitric acid trisodium salt are structural isomers and share similar physical properties, they are not interchangeable substrates in enzyme assays, particularly for isocitrate dehydrogenase (IDH)-catalyzed reactions [1]. IDH enzymes exhibit strict substrate specificity for isocitrate over citrate; citrate oxidation proceeds only via prior conversion to isocitrate by aconitase, a step that can be rate-limiting and introduces experimental variability [2]. Direct substitution with citrate bypasses the intended target reaction and yields fundamentally different kinetic and regulatory outcomes, making the use of authentic DL-isocitrate trisodium salt essential for reproducible and interpretable IDH activity measurements [3].

Quantitative Differentiation: DL-Isocitric Acid Trisodium Salt Hydrate vs. Closest Comparators


Vmax: Isocitrate Achieves 1.83× Higher Maximal Velocity than Citrate at Optimal Conditions

In a direct head-to-head comparison under respective optimal conditions, DL-isocitrate trisodium salt hydrate produced a Vmax of 8.36 ± 0.17 unit/mg (pH 8.0, 53°C), which is 1.83-fold higher than the Vmax of 4.58 ± 0.07 unit/mg achieved with trisodium citrate dihydrate (pH 7.7, 45°C) [1]. This Vmax differential demonstrates that isocitrate is the intrinsically superior substrate for driving maximal enzymatic turnover in IDH-dependent reactions.

IDH enzyme kinetics Vmax substrate comparison TCA cycle

kcat: Isocitrate Exhibits 1.83× Higher Catalytic Turnover Number than Citrate

Under respective optimal reaction conditions, DL-isocitrate trisodium salt hydrate exhibited a kcat of 16.67 ± 0.34 s⁻¹, compared to 9.12 ± 0.14 s⁻¹ for trisodium citrate dihydrate—representing a 1.83-fold higher catalytic turnover number [1]. kcat reflects the maximum number of substrate molecules converted to product per enzyme active site per second, making this a direct measure of catalytic throughput.

kcat turnover number enzyme efficiency catalytic constant

Catalytic Efficiency: Isocitrate Outperforms Citrate by 1.72× to 2.51× Across pH Ranges

Catalytic efficiency (kcat/Km) measurements across pH 7.0–9.0 consistently favored isocitrate over citrate. At pH 7.0, isocitrate achieved a kcat/Km of 30.17 ± 1.51 s⁻¹ mM⁻¹ compared to 10.68 ± 0.76 s⁻¹ mM⁻¹ for citrate (2.82-fold higher). At pH 8.0, isocitrate showed 19.13 ± 1.12 vs 8.79 ± 0.27 (2.18-fold higher). At pH 9.0, isocitrate gave 3.18 ± 0.47 vs 1.95 ± 0.22 (1.63-fold higher) [1]. At 45°C, isocitrate maintained superiority with kcat/Km of 22.70 ± 2.19 at pH 7.0 vs 9.04 ± 0.82 for citrate (2.51-fold higher) [2].

kcat/Km catalytic efficiency pH dependence substrate specificity

Substrate Specificity: Isocitrate is the Authentic Native Substrate for IDH Enzymes with Reported Km Values Ranging from 6.88 μM to 271 μM

DL-isocitrate is the native, biologically relevant substrate for isocitrate dehydrogenase enzymes. Wild-type human IDH1 exhibits a Km for isocitrate of 6.88 ± 0.97 μM [1], while wild-type mouse mitochondrial IDH2 shows a Km of 54.4 ± 5.6 μM [2]. In contrast, citrate is not a direct substrate for IDH enzymes; it must first be converted to isocitrate via aconitase, a rate-limiting step that complicates kinetic analysis [3]. For prokaryotic systems, reported Km values for isocitrate range from 271 ± 63 μM in marine organism crude homogenates [4] to values for purified recombinant enzymes, reflecting isoform- and organism-dependent variation.

Michaelis-Menten Km substrate affinity IDH isoforms

Water Solubility: ≥100 mg/mL Enables High-Concentration Stock Solutions

DL-Isocitric acid trisodium salt hydrate exhibits high water solubility, with reported values ranging from 52 mg/mL (201.49 mM) to ≥100 mg/mL at 25°C [1]. This water solubility is substantially higher than that of the free acid (isocitric acid lactone, which is typically dissolved in organic solvents) and enables direct preparation of concentrated aqueous stock solutions without organic co-solvents that might interfere with enzyme activity .

solubility aqueous buffer stock solution assay preparation

Stability: Trisodium Salt Form Prevents Spontaneous Lactonization and Extends Shelf Life to 60 Months

The trisodium salt formulation of DL-isocitric acid confers significant stability advantages over the free acid, which is prone to spontaneous intramolecular lactonization to form isocitric acid lactone under ambient conditions . The trisodium salt remains stable as a crystalline powder with documented shelf life specifications ranging from 12 months to 60 months (5 years) when stored under recommended conditions (dry, 2–8°C or room temperature, sealed) [1]. This stability profile ensures consistent lot-to-lot performance and reduces the need for frequent re-qualification of assay substrates.

chemical stability shelf life lactonization storage

Optimal Applications for DL-Isocitric Acid Trisodium Salt Hydrate in Research and Industry


Isocitrate Dehydrogenase (IDH) Activity Assays and Kinetic Studies

As the authentic native substrate for all IDH isoforms, DL-isocitric acid trisodium salt hydrate is essential for accurate measurement of IDH activity in wild-type and mutant enzyme studies, including cancer-associated IDH1/2 variants. With reported Km values ranging from 6.88 μM (human IDH1) to 54.4 μM (mouse mIDH2), the compound enables precise kinetic parameter determination across eukaryotic and prokaryotic enzyme systems [1][2].

NADPH-Generating Coupled Enzyme Assays

The IDH-catalyzed oxidation of isocitrate to α-ketoglutarate is stoichiometrically coupled to NADP⁺ reduction to NADPH, producing a quantifiable absorbance increase at 340 nm. The high Vmax (8.36 unit/mg) and kcat (16.67 s⁻¹) of isocitrate ensure robust, linear signal generation suitable for high-throughput screening and continuous kinetic monitoring [3].

Food Authenticity and Juice Adulteration Testing

The ratio of citric acid to D-isocitric acid serves as a regulatory marker for detecting illegal citric acid addition to fruit juices. DL-Isocitric acid trisodium salt is used as an analytical reference standard for HPLC and enzymatic quantification of isocitrate content, enabling compliance testing for food quality control laboratories [4].

TCA Cycle Metabolite Profiling and Flux Analysis

As a key TCA cycle intermediate, DL-isocitric acid trisodium salt is employed in metabolomics studies and metabolic flux analysis to quantify TCA cycle activity and carbon partitioning. Its high aqueous solubility (≥100 mg/mL) facilitates direct incorporation into cell culture media or mitochondrial respiration buffers without organic solvent interference [5].

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